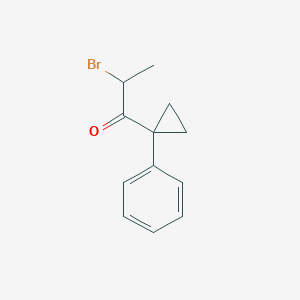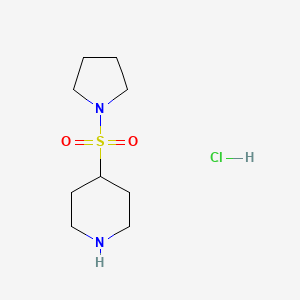
4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride” is a chemical compound with the CAS Number: 1803586-20-0 . It has a molecular weight of 254.78 . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For example, Wan et al. designed and synthesized a new series of pyrrolidine derivatives starting from (2S,4R)-4-hydroxyproline .Molecular Structure Analysis
The InChI Code for “4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride” is1S/C9H18N2O2S.ClH/c12-14(13,11-7-1-2-8-11)9-3-5-10-6-4-9;/h9-10H,1-8H2;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride” is a powder at room temperature . It has a molecular weight of 254.78 .Wissenschaftliche Forschungsanwendungen
Drug Design and Development
The pyrrolidine ring, a core component of 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride, is widely used in medicinal chemistry due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . This compound can be utilized in the design of new drugs, particularly due to its stereogenicity, which allows for the creation of different biological profiles in drug candidates .
Biological Activity Modulation
The structural diversity offered by the pyrrolidine ring in 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride can influence the biological activity of compounds. For instance, variations in the N′-substituents of pyrrolidine derivatives have been shown to affect antibacterial activity, indicating potential applications in developing new antibiotics .
Pharmacological Applications
Piperidine derivatives, including those related to 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride, are present in over twenty classes of pharmaceuticals. They play a significant role in the pharmaceutical industry, with applications ranging from central nervous system agents to cardiovascular drugs .
Synthesis of Biologically Active Compounds
The compound’s piperidine moiety is crucial for synthesizing various biologically active derivatives. These derivatives have been used in the discovery and biological evaluation of potential drugs, showcasing the compound’s importance in pharmaceutical research .
Enantioselective Binding
The stereogenicity of the pyrrolidine ring in 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride allows for enantioselective binding to proteins. This feature is essential for the development of drugs with specific target selectivity, as different stereoisomers can lead to different biological effects .
Structural Diversity in Drug Molecules
The non-planarity of the pyrrolidine ring leads to increased three-dimensional coverage, known as “pseudorotation”. This phenomenon is beneficial in creating structurally diverse drug molecules, which can result in novel mechanisms of action and potentially more effective treatments .
Safety and Hazards
Zukünftige Richtungen
The future directions for “4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride” and similar compounds involve further exploration of their pharmacological properties and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles is an active area of research .
Eigenschaften
IUPAC Name |
4-pyrrolidin-1-ylsulfonylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S.ClH/c12-14(13,11-7-1-2-8-11)9-3-5-10-6-4-9;/h9-10H,1-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXQQMNKTDNNNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile hydrochloride](/img/structure/B1382329.png)
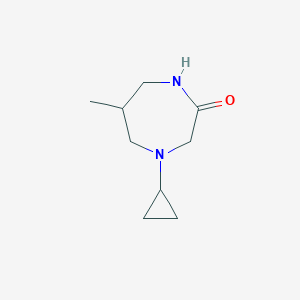
![7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1382332.png)
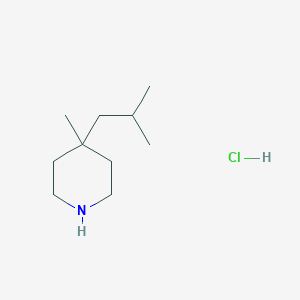
![Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B1382338.png)
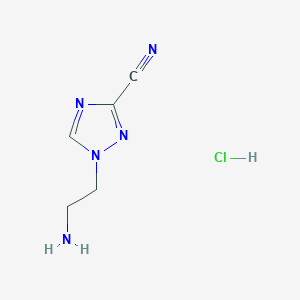

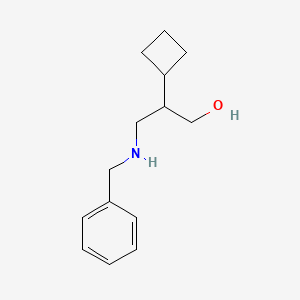
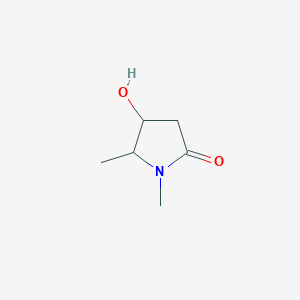


![4-Amino-1-{2-[(2-methoxyethyl)(methyl)amino]ethyl}pyrrolidin-2-one dihydrochloride](/img/structure/B1382348.png)
![5-[(Aminooxy)methyl]-2-bromophenol hydrochloride](/img/structure/B1382349.png)
